molecular formula C23H26N4O3S B2896106 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 1797591-51-5

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No. B2896106
M. Wt: 438.55
InChI Key: FEXKVZGIFWZTRW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzothiazole moiety (benzo[d]thiazol-2-yl), a piperidine moiety (piperidin-4-yl), and an oxalamide moiety (N1-methyl-N2-(4-ethoxyphenyl)oxalamide). Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom, and are often used in the synthesis of pharmaceuticals . Oxalamides are organic compounds containing an oxalamide group, which consists of an amide group attached to a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Benzothiazoles, piperidines, and oxalamides can all participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are a cornerstone in the field of medicinal chemistry, boasting a variety of pharmacological activities. These compounds are integral to many natural and synthetic bioactive molecules, displaying potent antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, anticancer, and many other activities. The unique structural framework of benzothiazoles allows for significant biological interactions, making them a crucial element in drug discovery and development processes (Bhat & Belagali, 2020).

Piperidine Derivatives in Neuropsychiatric Disorder Treatments

Piperidine derivatives, particularly those with specific substituents, have shown high affinity for dopamine D2 receptors (D2Rs). These compounds are utilized in treating a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes aromatic moieties, cyclic amines, central linkers, and aromatic/heteroaromatic lipophilic fragments, demonstrating the therapeutic potential of piperidine-based structures in neuropsychiatric medication (Jůza et al., 2022).

Importance in Synthetic and Applied Chemistry

Compounds such as N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide may also play a vital role in synthetic and applied chemistry, contributing to the development of new materials and chemical processes. For instance, benzothiazole and piperidine derivatives are explored for their optoelectronic properties, showing promise in the creation of novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential medicinal properties, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-2-30-18-9-7-17(8-10-18)25-22(29)21(28)24-15-16-11-13-27(14-12-16)23-26-19-5-3-4-6-20(19)31-23/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXKVZGIFWZTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide

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